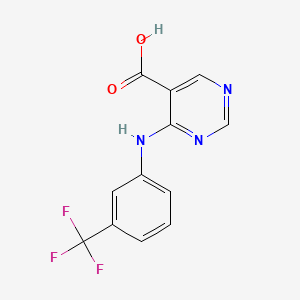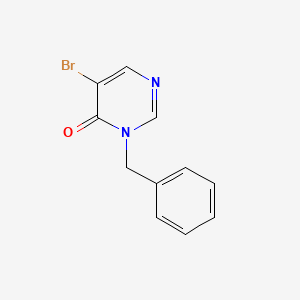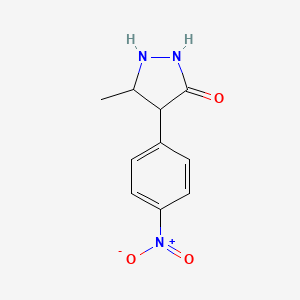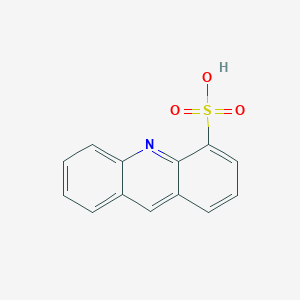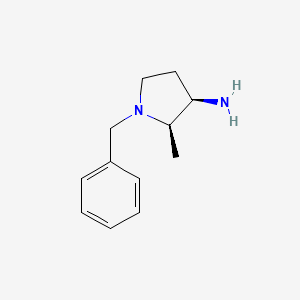
CIS-1-Benzyl-2-methyl-3-aminopyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-1-benzyl-2-methylpyrrolidin-3-amine is a nitrogen-containing heterocyclic compound with a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-benzyl-2-methylpyrrolidin-3-amine typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds between the benzyl group and the pyrrolidine ring .
Industrial Production Methods
Industrial production of cis-1-benzyl-2-methylpyrrolidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
Cis-1-benzyl-2-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrrolidine compounds, depending on the specific reaction and reagents used .
Applications De Recherche Scientifique
Cis-1-benzyl-2-methylpyrrolidin-3-amine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of cis-1-benzyl-2-methylpyrrolidin-3-amine involves its interaction with molecular targets such as dopamine receptors. It exhibits selective blocking action on the dopamine D1 receptor, which is associated with its neuroleptic properties. This selective inhibition reduces dopamine-mediated behaviors and has potential therapeutic effects in treating psychosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzamides and pyrrolidine derivatives, such as:
YM-0850: A structurally similar benzamide with neuroleptic properties.
Sulpiride: Another benzamide used as an antipsychotic agent.
Haloperidol: A classical neuroleptic with a different chemical structure but similar therapeutic effects.
Uniqueness
Cis-1-benzyl-2-methylpyrrolidin-3-amine is unique due to its high potency and selective action on the dopamine D1 receptor, which distinguishes it from other neuroleptics that may act on multiple dopamine receptor subtypes. This selectivity potentially reduces side effects and enhances therapeutic efficacy .
Propriétés
Formule moléculaire |
C12H18N2 |
|---|---|
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(2R,3R)-1-benzyl-2-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18N2/c1-10-12(13)7-8-14(10)9-11-5-3-2-4-6-11/h2-6,10,12H,7-9,13H2,1H3/t10-,12-/m1/s1 |
Clé InChI |
SFEGZLNDKUGHQJ-ZYHUDNBSSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)N |
SMILES canonique |
CC1C(CCN1CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



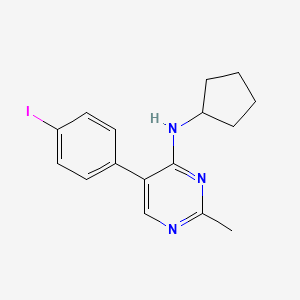

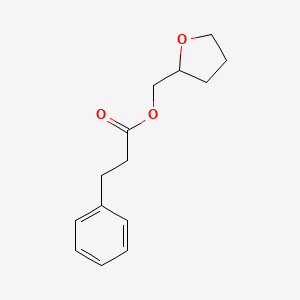
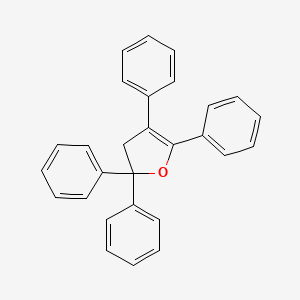
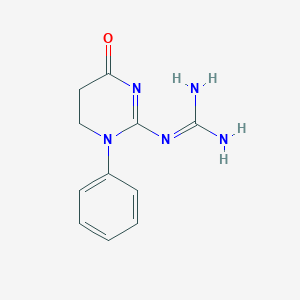
![Furo[3,2-B]benzofuran](/img/structure/B15214726.png)
![N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide](/img/structure/B15214736.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
